

Comparative Performance of Commercial 15(S)-HETE ELISA Kits

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Compound of Interest

Compound Name: 15-KETE

Cat. No.: B15553360

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The following table summarizes the performance characteristics of several commercially available 15(S)-HETE ELISA kits. This data is based on information provided by the manufacturers and should be used as a guide for initial kit selection. Independent validation is recommended for specific applications.

Manufacturer	Kit Catalog No.	Assay Type	Detection Range (pg/mL)	Sensitivity (pg/mL)	Sample Types
Cayman Chemical	534721	Competitive	78 - 10,000[1][2][3][4]	~185 (80% B/B ₀)[1][2][3][4]	Plasma, Serum, Whole Blood, Urine, Other Matrices[1][5]
Abcam	ab133035	Competitive	78.1 - 20,000	≤ 69.21	Urine, Plasma, Cell culture supernatant, Serum
Enzo Life Sciences	ADI-900-051	Competitive	78.1 - 20,000	69.21	Not explicitly stated
MyBioSource	MBS756244	Competitive	Not explicitly stated	0.1 nmol/L	Serum, plasma, cell culture supernatants, body fluid and tissue homogenate[6]
Creative Diagnostics	DEIABL271	Competitive	156 - 10,000	< 94	Serum, plasma, tissue homogenates and other biological fluids
ELK Biotechnology	ELK8351	Competitive Inhibition	130 - 8,000	100	serum, plasma, cell lysates, cell culture

supernates
and other
biological
fluids[7][8]

Note: Sensitivity values may be defined differently by manufacturers (e.g., Lower Limit of Detection vs. 80% B/B₀). Researchers should consult the kit-specific datasheets for precise definitions and further details on cross-reactivity with other eicosanoids.

Experimental Protocols for ELISA Kit Performance Evaluation

To ensure the reliability and reproducibility of experimental data, it is crucial to validate the performance of the chosen ELISA kit in your laboratory. The following are detailed methodologies for key validation experiments.

Determination of Sensitivity (Limit of Detection - LOD)

Sensitivity is the lowest concentration of the analyte that can be reliably distinguished from the blank.

Protocol:

- Prepare a series of low-concentration standards by diluting the kit's standard stock.
- Run at least 20 replicates of the blank (zero standard) and the lowest concentration standard.
- Calculate the mean and standard deviation (SD) of the optical density (OD) for both the blank and the low-concentration standard.
- The Limit of Detection (LOD) can be calculated using the formula: $\text{LOD} = \text{Mean OD of Blank} + 2 * \text{SD of Blank}$.
- Convert the OD value of the LOD to a concentration using the standard curve.

Assessment of Specificity (Cross-Reactivity)

Specificity determines the extent to which the antibody binds to other structurally related molecules.

Protocol:

- Identify potential cross-reactants (e.g., other HETE isomers, related fatty acids).
- Prepare serial dilutions of both the target analyte (15(S)-HETE) and the potential cross-reactants.
- Run a competitive ELISA with these serial dilutions.
- Determine the concentration of the target analyte and each potential cross-reactant that causes 50% inhibition of the maximum signal (IC50).
- Calculate the percent cross-reactivity using the formula: % Cross-Reactivity = (IC50 of 15(S)-HETE / IC50 of Cross-Reactant) x 100.

Evaluation of Precision (Intra- and Inter-Assay Variability)

Precision measures the reproducibility of the assay.

- Intra-Assay Precision: Agreement between results within a single assay run.
- Inter-Assay Precision: Agreement between results from different assay runs.

Protocol:

- Prepare three samples with high, medium, and low concentrations of the analyte.
- For Intra-Assay Precision: Run at least 20 replicates of each sample on a single plate.
- For Inter-Assay Precision: Run at least 8 replicates of each sample on three different plates on different days.

- Calculate the mean, standard deviation (SD), and coefficient of variation (%CV) for each sample. $\%CV = (SD / \text{Mean}) \times 100$.
- A lower %CV indicates higher precision. Typically, a %CV of <10% for intra-assay and <15% for inter-assay is considered acceptable.

Analysis of Accuracy (Spike and Recovery)

Accuracy assesses the agreement between the measured value and the true value.

Protocol:

- Select a representative sample matrix (e.g., serum, plasma).
- Divide the sample into two aliquots.
- Spike one aliquot with a known concentration of the 15(S)-HETE standard. The other aliquot remains unspiked.
- Measure the concentration of the analyte in both the spiked and unspiked samples using the ELISA kit.
- Calculate the percent recovery using the formula: $\% \text{ Recovery} = [(\text{Measured Concentration in Spiked Sample} - \text{Measured Concentration in Unspiked Sample}) / \text{Known Spiked Concentration}] \times 100$.
- An acceptable recovery range is typically 80-120%.

Assessment of Linearity of Dilution

Linearity of dilution evaluates the ability of the assay to provide results that are directly proportional to the concentration of the analyte in the sample.

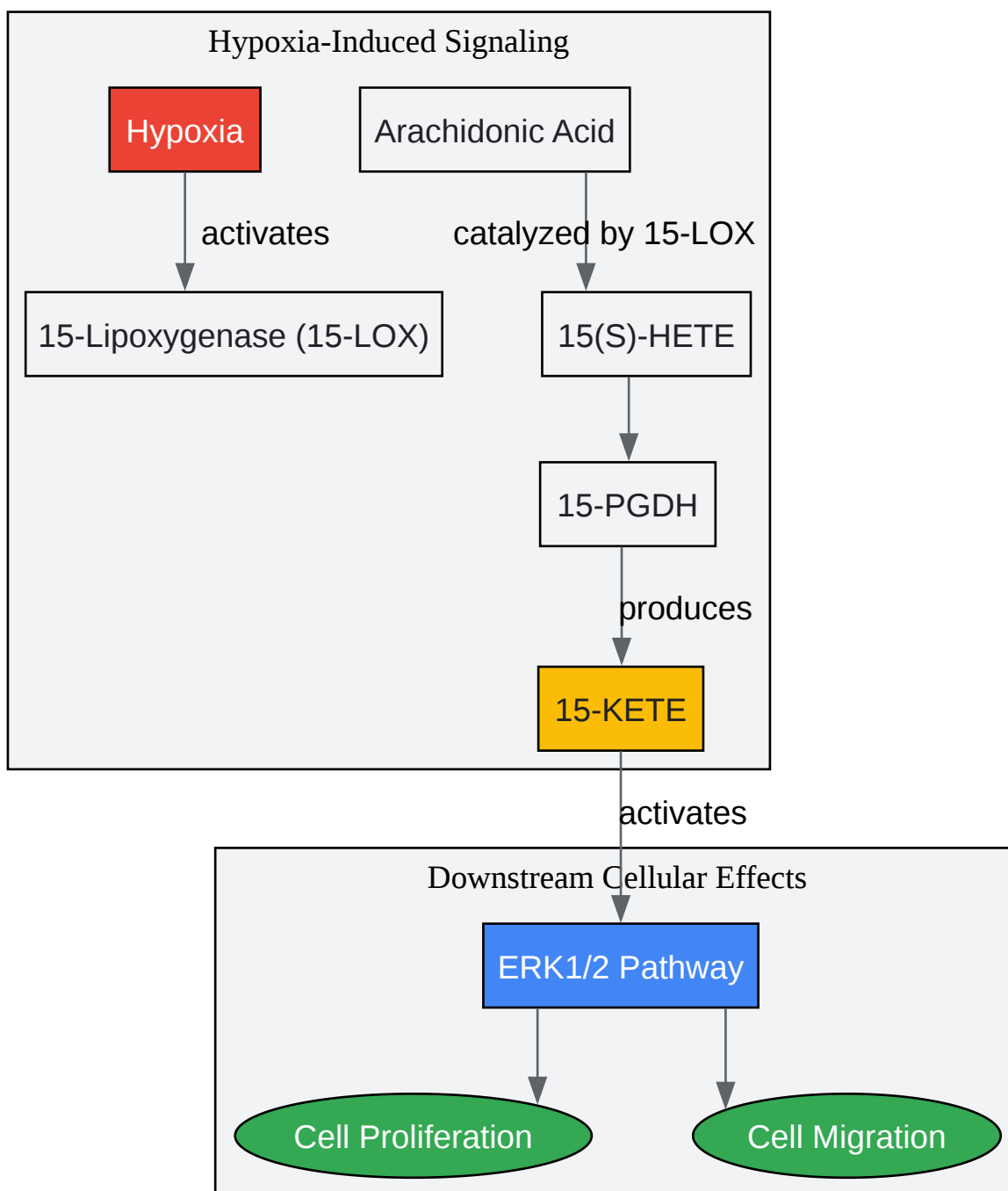
Protocol:

- Select a sample containing a high concentration of the analyte.
- Prepare a series of dilutions of the sample using the assay buffer.

- Measure the concentration of the analyte in each dilution.
- Multiply the measured concentration by the respective dilution factor to obtain the corrected concentration for each dilution.
- The corrected concentrations should be consistent across the dilution series. Calculate the coefficient of variation (%CV) of the corrected concentrations. A low %CV indicates good linearity.

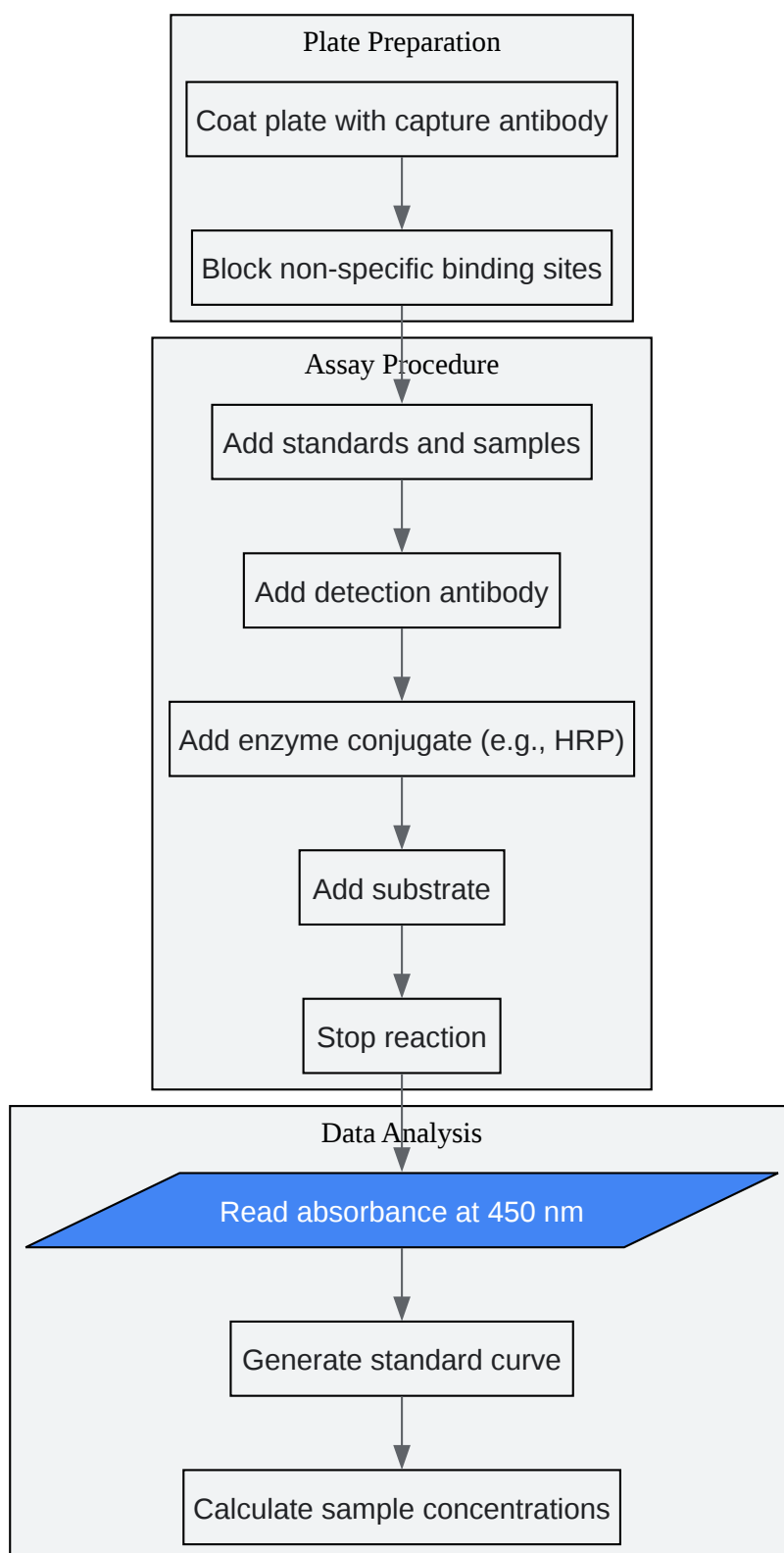
Signaling Pathway and Experimental Workflow Diagrams

Visual representations of the biological pathway and experimental procedures can aid in understanding and execution.



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Caption: Hypoxia-induced **15-KETE** signaling pathway.



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Caption: General workflow for a sandwich ELISA.

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